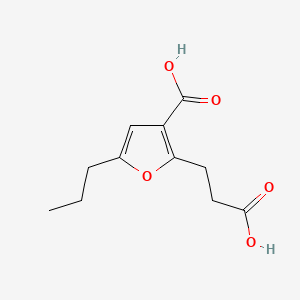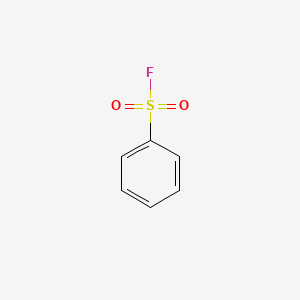
Benzenesulfonyl fluoride
概要
説明
Benzenesulfonyl fluoride is an organic compound with the chemical formula C6H5SO2F. It is a colorless liquid with a strong, pungent odor. This compound is known for its reactivity and is widely used in organic synthesis, particularly in the formation of sulfonyl fluorides, which are valuable intermediates in various chemical reactions .
作用機序
Target of Action
Benzenesulfonyl fluoride, also known as 4-(2-Aminoethyl)this compound hydrochloride or AEBSF, is a water-soluble, irreversible serine protease inhibitor . Its primary targets are proteases like chymotrypsin, kallikrein, plasmin, thrombin, and trypsin . These proteases play crucial roles in various biological processes, including digestion, immune response, blood clotting, and cell signaling .
Mode of Action
AEBSF acts by covalently modifying the hydroxyl group of serine residues in the active site of these proteases . This modification adds an additional 183.0354 Da to each modified residue . Other off-target residues such as tyrosine, lysine, histidine, and the protein n-terminal amino group have also been reported to be modified . Both AEBSF and PMSF are sulfonyl fluorides and are sulfonylating agents . Sulfonyl fluorides act by reacting with the hydroxy group of the active site serine residue to form a sulfonyl enzyme derivative .
Biochemical Pathways
The action of AEBSF affects the biochemical pathways involving the targeted proteases. For instance, AEBSF is extensively used in studies aiming to describe cholesterol regulatory genes due to its potent ability to inhibit Site-1-protease (S1P) . This serine protease, located in the Golgi apparatus, is responsible for activating the sterol regulatory element-binding proteins (SREBP) . By selectively inhibiting S1P, AEBSF can be used to characterize the downstream result of SREBP inhibition and its influence on cholesterol regulation .
Result of Action
The inhibition of serine proteases by AEBSF can lead to a decrease in the proteolytic activity of these enzymes . This can have various effects at the molecular and cellular levels, depending on the specific role of the inhibited protease. For example, in the case of S1P inhibition, it can lead to a decrease in the activation of SREBP, thereby affecting cholesterol regulation .
Action Environment
The action of AEBSF can be influenced by environmental factors. For instance, AEBSF is more stable at low pH values . Additionally, it is moisture sensitive , suggesting that its stability and efficacy could be affected by humidity. It is also combustible and should be kept away from heat, hot surfaces, sparks, open flames, and other ignition sources .
生化学分析
Biochemical Properties
Benzenesulfonyl fluoride plays a crucial role in biochemical reactions as a potent inhibitor of serine proteases. It interacts with enzymes such as trypsin, chymotrypsin, and thrombin, forming a covalent bond with the serine residue in the active site of these enzymes. This interaction leads to the irreversible inhibition of the enzyme’s activity. Additionally, this compound can interact with other biomolecules, including proteins and peptides, by modifying specific amino acid residues, thereby altering their function and stability .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by inhibiting serine proteases, which are involved in numerous cellular activities such as digestion, immune response, and blood coagulation. By inhibiting these enzymes, this compound can modulate cell signaling pathways, gene expression, and cellular metabolism. For example, in immune cells, the inhibition of serine proteases can reduce inflammation and regulate immune responses .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the active site of serine proteases. The compound forms a covalent bond with the serine residue, leading to the formation of a stable acyl-enzyme complex. This interaction prevents the enzyme from catalyzing its substrate, resulting in the inhibition of its activity. Additionally, this compound can induce changes in gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions. Long-term exposure to this compound can lead to alterations in cellular function, including changes in enzyme activity, gene expression, and cellular metabolism. These effects can be observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit serine proteases without causing significant toxicity. At higher doses, this compound can exhibit toxic effects, including cellular damage, organ dysfunction, and adverse physiological responses. Threshold effects are observed, where a specific dosage range is required to achieve the desired inhibitory effect without causing toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with serine proteases. The compound can affect metabolic flux by inhibiting enzymes involved in key metabolic processes. Additionally, this compound can interact with cofactors and other metabolic intermediates, leading to changes in metabolite levels and overall metabolic activity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes and its accumulation in specific cellular compartments. The localization and distribution of this compound can influence its activity and effectiveness in inhibiting serine proteases .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Once localized, this compound can exert its inhibitory effects on serine proteases and other biomolecules, leading to changes in cellular processes and functions .
準備方法
Synthetic Routes and Reaction Conditions: Benzenesulfonyl fluoride can be synthesized through several methods. One common method involves the reaction of benzenesulfonyl chloride with potassium fluoride in the presence of a phase transfer catalyst such as 18-crown-6-ether in acetonitrile . Another method includes the direct fluorination of benzenesulfonic acid using sulfuryl fluoride gas (SO2F2) .
Industrial Production Methods: Industrial production of this compound typically involves the large-scale chlorination of benzene to form benzenesulfonyl chloride, followed by fluorination using potassium fluoride under controlled conditions .
化学反応の分析
Types of Reactions: Benzenesulfonyl fluoride undergoes various chemical reactions, including:
Nucleophilic Substitution: It reacts with nucleophiles such as amines and alcohols to form sulfonamides and sulfonate esters, respectively.
Electrophilic Addition: It can participate in electrophilic addition reactions with alkenes and alkynes.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.
Electrophilic Addition: Reagents such as alkenes and alkynes are used under mild conditions.
Major Products Formed:
Sulfonamides: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
科学的研究の応用
Benzenesulfonyl fluoride has a wide range of applications in scientific research:
類似化合物との比較
- Phenylmethanesulfonyl fluoride
- p-Toluenesulfonyl fluoride
- Ethenesulfonyl fluoride
- 1,2-Benzenedisulfonyl fluoride
Comparison: Benzenesulfonyl fluoride is unique due to its specific reactivity and stability. Compared to other sulfonyl fluorides, it has a balanced reactivity that makes it suitable for a wide range of applications in organic synthesis and biological studies . Its ability to form stable covalent bonds with serine residues sets it apart from other similar compounds .
特性
IUPAC Name |
benzenesulfonyl fluoride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FO2S/c7-10(8,9)6-4-2-1-3-5-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDIPWEYIBKUDNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8059897 | |
| Record name | Benzenesulfonyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8059897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
368-43-4 | |
| Record name | Benzenesulfonyl fluoride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=368-43-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenylsulfonylfluoride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000368434 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenesulfonyl fluoride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8543 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenesulfonyl fluoride | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenesulfonyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8059897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzenesulphonyl fluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.098 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does benzenesulfonyl fluoride exert its biological effects?
A1: this compound primarily acts as an irreversible serine protease inhibitor. [, ] This means it forms a stable covalent bond with the active site serine residue of serine proteases, effectively blocking their enzymatic activity. [, , , , ]
Q2: What are the downstream consequences of serine protease inhibition by this compound?
A2: Inhibition of serine proteases by this compound can have diverse downstream effects depending on the specific protease targeted and the biological context. Some observed effects include:
- Reduced inflammation: By inhibiting proteases involved in inflammatory cascades, this compound can attenuate inflammatory responses. [, , , , ]
- Modulation of immune responses: this compound can influence immune cell activity and cytokine production by targeting proteases involved in immune signaling pathways. [, , , ]
- Altered cell signaling: this compound can impact various cellular processes by interfering with protease-dependent signaling pathways, such as those involving ERK and NADPH oxidase. [, , ]
- Effects on cell differentiation: Studies have shown that this compound can modulate differentiation processes in certain cell types, likely by influencing protease-regulated signaling events. [, ]
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula of this compound is C6H5FO2S, and its molecular weight is 176.19 g/mol.
Q4: Is there any spectroscopic data available to characterize this compound?
A4: Yes, several studies utilize NMR spectroscopy to analyze this compound and its derivatives. These analyses provide information on:
- Through-space coupling constants: Studies have used 1H and 19F NMR to determine coupling constants, revealing insights into the conformational preferences of this compound and its derivatives. [, ]
- Electronic properties: 1H NMR chemical shifts of the aromatic protons in this compound provide information about the electron density distribution within the molecule. []
Q5: Has the performance and application of this compound been studied under various conditions?
A5: Research has explored this compound under different conditions, revealing insights into its stability and reactivity:
Q6: What are the main applications of this compound in chemical synthesis?
A6: this compound is primarily used as a reagent in organic synthesis for:
- Sulfonylation reactions: It acts as a sulfonylating agent to introduce sulfonyl groups into various molecules. [, ] Notably, it displays distinct reactivity compared to benzenesulfonyl chloride, a more commonly used sulfonylating agent. []
Q7: Have computational methods been applied to study this compound?
A7: Yes, molecular dynamics simulations have been employed to investigate:
- Inhibitor-enzyme interactions: Simulations help explain the differential reactivity of mouse and Torpedo californica acetylcholinesterase with this compound and phenylmethylsulfonyl fluoride. [] These studies highlight the importance of considering enzyme flexibility and dynamics in drug design.
Q8: How does modifying the structure of this compound affect its activity?
A8: Research on this compound analogs reveals key structural features for its activity:
- Sulfonyl fluoride group: The presence of the sulfonyl fluoride (-SO2F) moiety is crucial for its inhibitory activity against NADPH oxidase. []
- Aminoalkylbenzene moiety: Compounds containing this structural feature exhibit greater inhibitory potency against NADPH oxidase compared to amidinobenzene derivatives. []
Q9: What challenges are associated with the stability of acylated ghrelin (AG), and how does this compound address this?
A9: Acylated ghrelin (AG) is known to be unstable in standard blood sampling tubes, making accurate measurement challenging. Adding this compound to the sampling tubes acts as a protease inhibitor, effectively preventing AG degradation and preserving its levels for analysis. [] This preservation allows for a more precise assessment of AG concentrations.
Q10: Are there formulation strategies to improve the properties of this compound?
A10: Yes, research shows that incorporating this compound into nanoparticle formulations can enhance its therapeutic potential:
- Gold nanoparticles: Coating gold nanoparticles with this compound, either electrostatically or covalently, improves its delivery to target cells. [] This approach has shown promise in treating inflammatory skin conditions by effectively inhibiting the serine protease Kallikrein 5 (KLK5). []
Q11: What in vitro models have been used to study the effects of this compound?
A11: Various in vitro systems have been employed, including:
- Isolated macrophages: Studies using macrophages have demonstrated this compound's ability to inhibit lipopolysaccharide-induced iNOS expression and protein tyrosine nitration. [] These findings suggest its potential in modulating inflammatory responses.
- Vascular smooth muscle cells: Experiments with vascular smooth muscle cells showed that this compound inhibits NADPH oxidase, further supporting its role in regulating oxidative stress and inflammatory processes. []
- Cardiac myocytes: In studies using cardiac myocytes, this compound effectively blocked alpha1-adrenoceptor-stimulated ERK1/2 activation by inhibiting NADPH oxidase. [] This finding suggests its potential in modulating cardiac hypertrophy signaling pathways.
Q12: What in vivo models have been used to assess the effects of this compound?
A12: In vivo studies have provided further insights:
- Mouse model of allergic airway disease: this compound administration, both prophylactically and therapeutically, effectively attenuated airway inflammation. [] It also significantly reduced serum IgE and IgG1 levels, key mediators in allergic responses, suggesting its potential for treating inflammatory allergic diseases.
- Noise-induced hearing loss in chinchillas: Intracochlear administration of this compound showed a reduction in permanent threshold shift caused by impulse noise exposure. [] This protection suggests a role for NADPH oxidase in noise-induced cochlear damage and highlights the potential of this compound as a protective agent.
- High-fat diet-induced metabolic disorders in mice: In a recent study, lycorine, a small molecule that binds to SCAP, was found to promote its lysosomal degradation through a novel pathway termed SQSTM1-mediated autophagy-independent lysosomal degradation (SMAILD). Lycorine ameliorated high-fat diet-induced hyperlipidemia, hepatic steatosis, and insulin resistance in mice, highlighting the therapeutic potential of targeting the SMAILD pathway for treating metabolic diseases. []
Q13: Are there alternative compounds to this compound for specific applications?
A13: Yes, depending on the specific application, alternatives to this compound exist:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


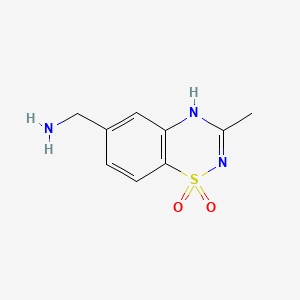

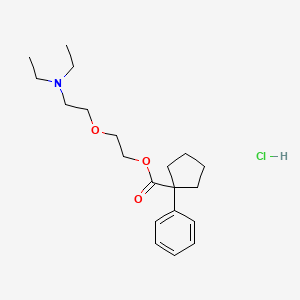
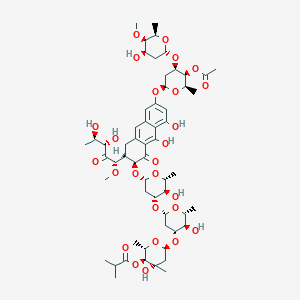
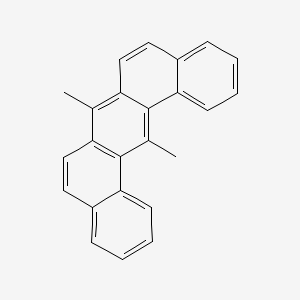
![2,9-dimethyl-6,13,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,4,6,8,11(16),12,14-octaene](/img/structure/B1205139.png)
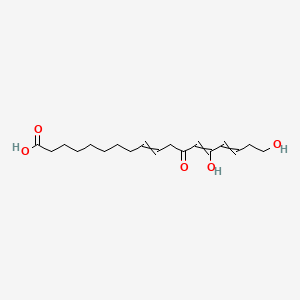
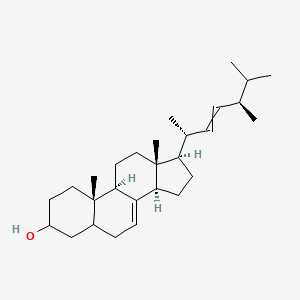
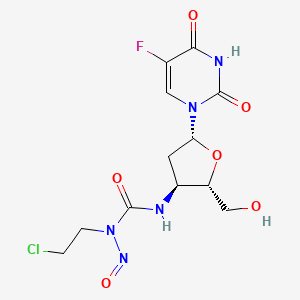
![1,4-Bis(2-chloroethyl)-1,4-diazoniabicyclo[2.2.1]heptane](/img/structure/B1205144.png)
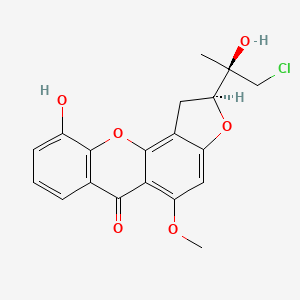
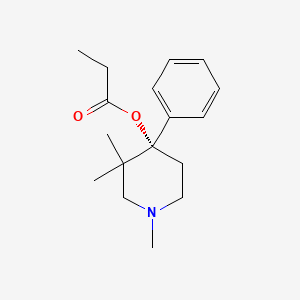
![[4-[3-[3-(4-Acetyloxyphenyl)-3-methyloxiran-2-yl]-2-methyloxiran-2-yl]phenyl] acetate](/img/structure/B1205153.png)
